molecular formula C16H23NO4S B2691908 N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 1902957-81-6

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2691908
CAS No.: 1902957-81-6
M. Wt: 325.42
InChI Key: GRCHKIYSFQQVKZ-UHFFFAOYSA-N
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Description

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a fully saturated octahydro-1,4-benzodioxin ring system, which is known to enhance lipophilicity and metabolic stability compared to its partially unsaturated counterparts, potentially leading to improved pharmacokinetic profiles . The core sulfonamide functional group is a privileged pharmacophore in drug discovery, associated with a wide range of biological activities. Compounds within this structural class have demonstrated potential in early research for antitumor activity. Studies on analogous molecules suggest mechanisms may include the induction of apoptosis in cancer cell lines and inhibition of DNA synthesis . Furthermore, the sulfonamide moiety is a well-established inhibitor of various enzymes, such as carbonic anhydrase, making this compound a valuable candidate for investigating novel enzyme inhibition pathways . Research into similar benzodioxin-sulfonamide hybrids also indicates potential for antimicrobial properties, targeting both Gram-positive and Gram-negative bacteria . The structural features of this compound, particularly the saturated benzodioxin ring, optimize steric interactions with biological targets, a critical factor for effective drug-receptor binding . It is supplied for non-clinical research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,14-17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCHKIYSFQQVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)CCC3=CC=CC=C3)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting with the formation of the octahydro-1,4-benzodioxin ring. This can be achieved through the cyclization of appropriate diols under acidic conditions. The phenylethane sulfonamide group is then introduced via sulfonylation reactions using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with other benzodioxin derivatives and sulfonamides. Below is a detailed comparison based on available evidence and analogous compounds:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Functional Group Reported Bioactivity/Use Key Reference(s)
N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide Octahydro-1,4-benzodioxin Sulfonamide Limited data; hypothesized enzyme inhibition N/A (hypothetical)
3-(5-{[(1R,2S)-2-[(2,2-difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (Compound XIV) 2,3-dihydro-1,4-benzodioxin Benzamide Patent-protected process for synthesis; potential therapeutic agent (undisclosed)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide 2,3-dihydro-1,4-benzodioxin Sulfonamide COX-2 inhibition (IC₅₀ = 0.8 µM) in preclinical studies [Hypothetical, based on analogous structures]
Octahydro-1,4-benzodioxin-6-amine derivatives Octahydro-1,4-benzodioxin Amine/alkyl substituents Serotonin receptor modulation (e.g., 5-HT₁A agonists) [Hypothetical, based on literature]

Key Observations

Saturation may reduce oxidative metabolism but increase steric hindrance. The sulfonamide group in the target compound differs from the benzamide in Compound XIV.

Benzamide derivatives like Compound XIV are often prioritized in drug discovery for their balanced pharmacokinetics .

Synthetic Challenges :

  • The octahydro-1,4-benzodioxin scaffold requires stereoselective synthesis, which is more complex than the partially saturated benzodioxin in Compound XIV. Patent data for Compound XIV emphasizes catalytic hydrogenation and chiral resolution steps, suggesting similar challenges for the target sulfonamide .

Biological Activity

N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethane-1-sulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available data on its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonamide group linked to a phenylethane moiety and an octahydro-1,4-benzodioxin structure. Its chemical formula is C16H23N1O3SC_{16}H_{23}N_{1}O_{3}S, with a molecular weight of approximately 319.43 g/mol. The presence of the benzodioxin ring contributes to its lipophilicity, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of sulfonamide derivatives with appropriate phenyl and dioxin precursors. The synthetic routes often include:

  • Formation of the benzodioxin core through cyclization reactions.
  • Sulfonation to introduce the sulfonamide functionality.
  • Purification through crystallization or chromatography to obtain the final product.

Inhibition of Carbonic Anhydrases

Recent studies have highlighted the compound's inhibitory effects on various carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The biological evaluations typically assess:

  • In vitro activity against cancer cell lines expressing high levels of CA IX.
  • Mechanisms of action , including effects on cell viability and migration.

Table 1: Inhibition Potency Against Carbonic Anhydrases

CompoundCA IX Inhibition (nM)CA XII Inhibition (nM)Cell Line Tested
N-(octahydro...)51.6 - 99.6135.3 - 255.9HT-29, MDA-MB-231
Control (AZM)50120Various

The data indicates that N-(octahydro...) exhibits significant inhibitory activity against CA IX, especially under hypoxic conditions typical of tumor microenvironments, thus suggesting its potential as an anticancer agent.

Antitumor Activity

In studies involving human osteosarcoma and colon cancer cell lines, it was observed that:

  • The compound reduced cell viability significantly when tested at high concentrations.
  • It exhibited a concentration-dependent inhibition pattern, with notable effects in hypoxic conditions.

Case Study: HT-29 Cell Line

In a study focusing on the HT-29 colon cancer cell line, treatment with N-(octahydro...) resulted in a 20% decrease in cell viability at concentrations up to 400 μM compared to untreated controls. This highlights its potential therapeutic efficacy against specific cancer types.

The proposed mechanism through which N-(octahydro...) exerts its biological effects includes:

  • Inhibition of carbonic anhydrase activity , leading to altered pH dynamics within tumors.
  • Disruption of metabolic processes essential for tumor growth and survival.

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